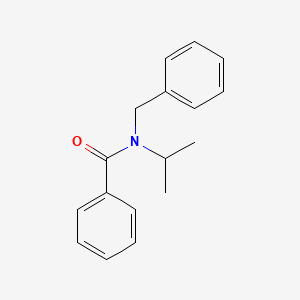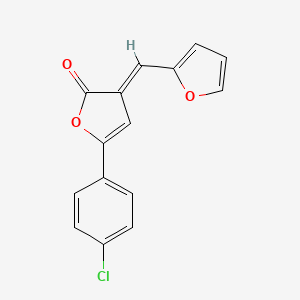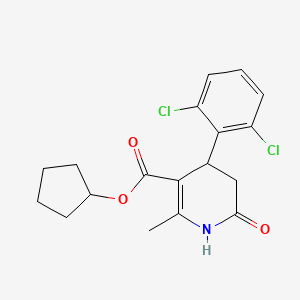![molecular formula C20H22F3N5O2 B5561497 4-(4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5561497.png)
4-(4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine, also known as TAK-659, is a synthetic small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective strategy for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
科学的研究の応用
Synthetic Approaches and Medicinal Applications
Synthetic Approaches and Pharmacological Attributes : Research on the benzosuberone skeleton, which includes structures related to the query compound, has shown broad-spectrum effects in medicinal chemistry. Derivatives of this molecular framework, especially those incorporating piperazine and morpholine rings, have demonstrated significant antimicrobial potential. The synthetic methodologies for constructing these frameworks and their applications in drug development highlight their importance in generating novel pharmacophores using structure-based drug design techniques (Bukhari, 2022).
Piperazine and Morpholine in Medicinal Chemistry : Piperazine and morpholine nuclei exhibit a broad spectrum of pharmaceutical applications, underscoring the versatility and pharmacophoric activities of their derivatives. The review of synthetic methods and the pharmacological significance of these analogues indicates their crucial role in developing therapeutics (Mohammed et al., 2015).
Chemokine Receptor Antagonists
- Small Molecule Antagonists for Chemokine CCR3 Receptors : The development of small molecule antagonists targeting the CCR3 receptor, which is implicated in allergic diseases, showcases the therapeutic potential of compounds containing piperazine and morpholine derivatives. These antagonists, including bipiperidine and piperazine derivatives, have been explored for their high affinity and potential in treating conditions like asthma and allergic rhinitis (Willems & IJzerman, 2009).
Antimicrobial and Plant Defence Metabolites
- Benzoxazinoids as Antimicrobial Scaffolds : Studies on benzoxazinoids, which share structural similarities with the query compound, have explored their role in plant defense and potential as antimicrobial agents. The scaffold derived from benzoxazinones has been identified as promising for developing new antimicrobial compounds, demonstrating activity against pathogenic fungi and bacteria (De Bruijn et al., 2018).
Metabolism and Disposition of Arylpiperazine Derivatives
- N-dealkylation and Pharmacological Actions : The metabolism and pharmacological actions of arylpiperazine derivatives, used in treating depression, psychosis, or anxiety, provide insights into the disposition and effects of similar compounds. Understanding the metabolic pathways and receptor affinities of these derivatives can inform the development of new drugs with improved safety and efficacy profiles (Caccia, 2007).
Safety and Hazards
特性
IUPAC Name |
[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c21-20(22,23)16-3-1-2-15(14-16)18(29)27-8-6-26(7-9-27)17-4-5-24-19(25-17)28-10-12-30-13-11-28/h1-5,14H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCCCAHTBKUNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5561419.png)
![7-(3-methoxyphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5561427.png)


![1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5561453.png)
![6-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5561458.png)
![6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561460.png)

![3-({3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561470.png)


![7-{2-[2-(4-methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5561484.png)
![5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5561502.png)